Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

RNA interference Lipid Nanoparticle siRNA delivery

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (commonly designated 304O13) is a synthetic, biodegradable cationic lipidoid. It is engineered for the formulation of lipid nanoparticles (LNPs) for the intracellular delivery of polynucleotides, most notably small interfering RNA (siRNA).

Molecular Formula C57H114N4O6
Molecular Weight 951.5 g/mol
Cat. No. B11935282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-N-tridecyl 3-(ethyl(methyl)amino)propanoate
Molecular FormulaC57H114N4O6
Molecular Weight951.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCOC(=O)CCN(C)CCN(CCN(C)CCC(=O)OCCCCCCCCCCCCC)CCN(C)CCC(=O)OCCCCCCCCCCCCC
InChIInChI=1S/C57H114N4O6/c1-7-10-13-16-19-22-25-28-31-34-37-52-65-55(62)40-43-58(4)46-49-61(50-47-59(5)44-41-56(63)66-53-38-35-32-29-26-23-20-17-14-11-8-2)51-48-60(6)45-42-57(64)67-54-39-36-33-30-27-24-21-18-15-12-9-3/h7-54H2,1-6H3
InChIKeyFXFXNAQYPHPPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) for siRNA & Nucleic Acid Delivery: Procurement Specification


Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (commonly designated 304O13) is a synthetic, biodegradable cationic lipidoid [1]. It is engineered for the formulation of lipid nanoparticles (LNPs) for the intracellular delivery of polynucleotides, most notably small interfering RNA (siRNA) [1]. As a member of a class of materials known as 'lipidoids', it is synthesized via the conjugate addition of alkylamines to acrylates and is characterized by a molecular weight of ~951.54 g/mol with the formula C57H114N4O6 [2].

Why Generic Substitution of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) Fails


In the context of LNP-mediated nucleic acid delivery, the term 'lipid' or 'lipidoid' is not a commodity descriptor. A substantial body of primary research, most notably the large-scale structure-function screen of 1,400 degradable lipidoids by Whitehead et al., demonstrates that even minor structural variations yield order-of-magnitude differences in in vivo siRNA delivery potency (EC50 values ranging from 0.05 to 2 mg/kg across structurally similar compounds) [1]. This is because efficacy is governed by a precise interplay of physicochemical properties, including pKa and molecular shape, which are not reliably inferred from a simple functional class designation. Critically, the inclusion of hydrolytically cleavable ester bonds for biodegradability, while essential for improving the therapeutic index and mitigating chronic toxicity, often impairs the transfection efficiency of many analogues. Therefore, substituting 304O13 with another 'ionizable cationic lipid' or 'degradable lipidoid' without specific performance data represents a high-risk procurement decision, likely to compromise experimental reproducibility or derail a development program due to the need for extensive re-optimization of LNP formulation parameters.

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13): Head-to-Head Performance and Differentiated Procurement Evidence


Benchmarked In Vivo Potency: EC50 Ranks Among Top 15 from Library of 1,400 Lipidoids

In a systematic in vivo screen of ~100 lead lipidoids (selected from a library of 1,400), 304O13 was one of only 15 compounds to induce high-level Factor VII knockdown in mice at a 5 mg/kg siRNA dose [1]. Its in vivo potency, quantified by EC50, positions it within the top-tier of this extensive screening effort [1][2].

RNA interference Lipid Nanoparticle siRNA delivery

Broad Tissue and Cell-Type Engagement: Silencing in Hepatocytes, Monocytes, Macrophages, and Dendritic Cells

Unlike many lipidoids whose activity is limited to hepatocytes, 304O13-LNPs demonstrate a broad and potent silencing profile across multiple cell types in vivo, including immune cell populations. This is a quantifiable differentiator from comparators with more restricted tropism [1][2].

Gene Silencing Immune Cell Targeting Lipid Nanoparticle

Optimized Therapeutic Index: Comparable Potency to Non-Degradable Gold Standard C12-200 with Reduced Toxicity

A key differentiator for 304O13 is its biodegradability, achieved through strategically placed ester linkages, which confers a superior safety profile without sacrificing potency relative to non-degradable benchmarks like C12-200. This is particularly critical for therapeutic applications requiring chronic, repeat dosing [1].

Lipid Nanoparticle Biodegradability Toxicity

Procurement and Handling Advantage: Room Temperature Stability

A practical, yet crucial, differentiator for procurement is the compound's physical state and stability profile. It is supplied as a liquid at room temperature and is reported to be stable under ambient shipping conditions, simplifying logistics and reducing cold-chain dependency .

Supply Chain Logistics Storage

Validated Formulation Stability: Optimized PEG Ratios and Shelf Life

Beyond the base compound, the formulation of LNPs with 304O13 has been studied to determine optimal parameters, such as PEG-lipid content, which is known to dramatically affect in vivo efficacy [1]. Vendor-supplied technical data provides specific guidance for use, including shelf-life in solution, enabling consistent and reproducible experimental results [2].

Formulation Lipid Nanoparticle Stability

Batch-to-Batch Consistency: High Analytical Purity from Reputable Suppliers

Ensuring experimental reproducibility requires high-purity material with verifiable quality control. Multiple vendors, including Bidepharm and MedChemExpress, supply 304O13 at verified high purity levels (≥98%), backed by analytical data such as HPLC and NMR, which is a critical specification for procurement [1].

Quality Control Procurement Purity

Optimal Scientific and Industrial Use Cases for Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13)


Validation of In Vivo Gene Silencing in Liver and Immune Tissues

304O13 is the ideal material for establishing a robust, highly potent LNP formulation for in vivo siRNA proof-of-concept studies. Its validated ability to achieve a low EC50 in hepatocytes (Section 3, Evidence 1) and to silence genes in challenging immune cell populations like monocytes, macrophages, and dendritic cells (Section 3, Evidence 2) makes it a superior choice over lipidoids with more restricted tropism [1].

Development of Safer LNP Therapeutics for Chronic Dosing Regimens

For drug discovery programs targeting diseases requiring repeat siRNA or mRNA administration (e.g., metabolic disorders, chronic viral infections), 304O13's biodegradability is a critical selection criterion. Its demonstrated ability to maintain potency comparable to the potent but non-degradable gold standard C12-200, while offering a reduced toxicity profile (Section 3, Evidence 3), directly supports a wider therapeutic index and lower risk for chronic use applications [1].

Optimizing LNP Formulation Without Cold Chain Complexity

For labs or companies with limited cold-chain infrastructure or those seeking to simplify logistical workflows, 304O13 offers a distinct operational advantage. Its reported stability as a liquid at ambient temperature during shipping eliminates the need for dry ice and expedited shipping, reducing costs and potential handling errors upon receipt (Section 3, Evidence 4). This feature, combined with established formulation and stability data (Section 3, Evidence 5), enables a streamlined path from procurement to experimentation [1].

Ensuring Reproducibility in Multi-Batch LNP Manufacturing Studies

In process development and scale-up studies where consistent LNP performance is paramount, the high analytical purity (≥98%) and availability of Certificates of Analysis from reputable vendors (Section 3, Evidence 6) provide the quality assurance necessary to minimize confounding variables. Procuring from validated suppliers mitigates the risk of batch-to-batch variability, a common source of experimental failure in nanoparticle research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.